molecular formula C18H21NO2 B14356762 N-[(4-tert-Butylphenyl)methoxy]benzamide CAS No. 93949-93-0

N-[(4-tert-Butylphenyl)methoxy]benzamide

Cat. No.: B14356762
CAS No.: 93949-93-0
M. Wt: 283.4 g/mol
InChI Key: ZUWGBIBDRXAKSC-UHFFFAOYSA-N
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Description

N-[(4-tert-Butylphenyl)methoxy]benzamide is a benzamide derivative characterized by a tert-butyl-substituted phenyl group linked via a methoxy bridge to the benzamide core. Such modifications are often employed to optimize pharmacokinetic properties, including metabolic stability and membrane permeability.

Properties

CAS No.

93949-93-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methoxy]benzamide

InChI

InChI=1S/C18H21NO2/c1-18(2,3)16-11-9-14(10-12-16)13-21-19-17(20)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20)

InChI Key

ZUWGBIBDRXAKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-Butylphenyl)methoxy]benzamide typically involves the reaction of 4-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-Butylphenyl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[(4-tert-Butylphenyl)methoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-tert-Butylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituted Benzamides with Lipophilic Groups

  • 4-tert-Butyl-N-(4-methoxyphenyl)benzamide (): This analog replaces the methoxy bridge with a direct methoxyphenyl linkage. Its molecular weight (311.40 g/mol) and logP (~4.2) suggest moderate bioavailability .
  • N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide ():
    Features a bromophenyl group and a secondary benzamide moiety. The bromine atom increases molecular polarizability, which may enhance binding to aromatic pockets in enzyme active sites. Its synthesis via acid chloride coupling underscores reactivity differences compared to tert-butyl derivatives .

Halogenated and Nitro-Substituted Analogs

  • N-(2-nitrophenyl)-4-bromo-benzamide ():
    The nitro and bromo substituents introduce strong electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity. Crystallographic data reveal two distinct molecules (A and B) in the asymmetric unit, highlighting conformational flexibility absent in tert-butyl derivatives .
  • ZINC33268577 (): A brominated benzamide with a pyridopyrimidinone group. Compared to N-[(4-tert-butylphenyl)methoxy]benzamide, ZINC33268577 has fewer rotatable bonds (5 vs.

Benzamides with Heterocyclic Moieties

  • N-Benzimidazol-1-yl Methyl-Benzamides ():
    These derivatives exhibit anti-inflammatory and analgesic activity. The benzimidazole ring introduces additional hydrogen-bonding sites, contrasting with the steric hindrance of the tert-butyl group in the target compound .
  • Thiadiazole-Benzamide Hybrids (): 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl)benzamide (compound 30) combines a thiadiazole ring with the benzamide core.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Rotatable Bonds Key Features Reference
This compound 4-tert-butylphenyl, methoxy bridge ~329.4 (estimated) 1/3 5 High lipophilicity -
4-tert-Butyl-N-(4-methoxyphenyl)benzamide 4-tert-butyl, 4-methoxyphenyl 311.40 1/3 4 Enhanced metabolic stability
ZINC33268577 3-bromo, pyridopyrimidinone 483.33 1/5 5 VEGFR-2 inhibition
PC945 Difluorophenyl, triazole 683.66 2/9 10 Inhaled antifungal activity

Key Research Findings

  • Synthetic Flexibility : Benzamide derivatives are synthesized via diverse routes, including Mannich reactions (), acid chloride couplings (), and metal complexation (). The tert-butyl group’s steric bulk may necessitate optimized coupling conditions to avoid byproducts .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to electron-rich targets like kinases or cytochrome P450 enzymes .
    • Lipophilic substituents (e.g., tert-butyl) improve blood-brain barrier penetration but may reduce aqueous solubility .
  • Biological Potency : Thiadiazole and triazole hybrids exhibit enhanced cytotoxicity or antifungal activity compared to simple benzamides, underscoring the importance of heterocyclic integration .

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